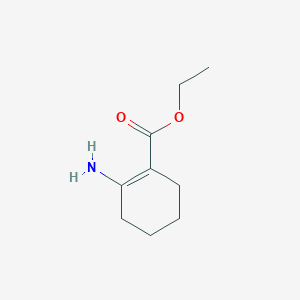

Ethyl 2-amino-1-cyclohexene-1-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-1-cyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a derivative of cyclohexene, featuring an amino group and an ethyl ester functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Cyclization with Isocyanates/Isothiocyanates

Reaction with ethyl isocyanatoacetate or ethyl isothiocyanatoacetate under reflux conditions in pyridine generates fused pyrimidine derivatives. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate/isothiocyanate, followed by cyclization .

Dehydration and Elimination Reactions

Treatment with dehydrating agents like SOCl₂ in pyridine/CH₂Cl₂ at low temperatures (–78°C) facilitates elimination, forming olefinic bonds. This is critical for synthesizing unsaturated heterocycles .

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| SOCl₂, pyridine/CH₂Cl₂ (–78°C) | Cyclohexene derivatives with extended conjugation | Eliminates hydroxyl groups while preserving the ester functionality . |

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic conditions to form carboxylic acids, which may decarboxylate upon heating. This is analogous to the malonic ester synthesis pathway .

| Reagents/Conditions | Products | Notes |

|---|---|---|

| H₃O⁺, H₂O, Δ | 2-Aminocyclohexene-1-carboxylic acid | Decarboxylation occurs via β-keto acid intermediate . |

Alkylation and Acylation

The enamine nitrogen participates in alkylation or acylation reactions. For example, reaction with alkyl halides forms N-substituted derivatives, altering biological activity .

Comparative Reactivity with Analogues

Structural analogs like ethyl 2-amino-1-cyclopentene-1-carboxylate show similar reactivity but differ in ring strain and steric effects, influencing reaction rates and product distributions .

| Compound | Reaction with Ethyl Isothiocyanatoacetate | Yield |

|---|---|---|

| Cyclohexene derivative | Forms six-membered fused pyrimidines | 69% |

| Cyclopentene derivative | Forms five-membered fused pyrimidines | 58% |

Key Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-amino-1-cyclohexene-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Case Study: Analgesics and Anti-inflammatory Drugs

Research indicates that derivatives of this compound can act as precursors for analgesics and anti-inflammatory agents. For instance, studies have shown that modifications of the cyclohexene ring can enhance the efficacy and reduce side effects of pain management medications.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for enhancing crop protection and yield.

Case Study: Pesticide Development

A study demonstrated the effectiveness of this compound derivatives in developing novel pesticide formulations that target specific pests while minimizing environmental impact.

Material Science

In polymer chemistry, this compound acts as a building block for synthesizing specialty polymers. These materials exhibit unique properties suitable for applications in coatings, adhesives, and other industrial products.

Case Study: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for high-performance applications.

Biological Research

The compound's unique structure allows it to be used in biological studies, particularly in enzyme inhibition and receptor modulation.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, presenting potential therapeutic avenues for metabolic disorders.

Data Table: Applications and Biological Activities

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Precursor for analgesics | Enhanced efficacy in pain management |

| Agricultural Chemicals | Formulation of pesticides | Targeted pest control with reduced environmental impact |

| Material Science | Building block for specialty polymers | Improved mechanical strength and thermal stability |

| Biological Research | Enzyme inhibition | Potential therapeutic uses in metabolic disorders |

Research and Development

This compound is also valuable in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies.

Case Study: Mechanistic Studies

Studies have utilized this compound to explore reaction pathways in organic synthesis, providing insights into the reactivity of cyclohexene derivatives.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-1-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-1-cyclopentene-1-carboxylate: Similar structure but with a five-membered ring.

Ethyl 2-amino-1-cycloheptene-1-carboxylate: Similar structure but with a seven-membered ring.

Ethyl 2-amino-1-cyclohexane-1-carboxylate: Similar structure but with a saturated ring.

Uniqueness: Ethyl 2-amino-1-cyclohexene-1-carboxylate is unique due to its specific ring size and the presence of both an amino group and an ethyl ester functional group.

Activité Biologique

Ethyl 2-amino-1-cyclohexene-1-carboxylate (CAS No. 1128-00-3) is an organic compound with a unique structure that includes an amino group and a cyclohexene ring. This compound has garnered attention due to its potential biological activities, which are under investigation in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- Melting Point : 70°C to 74°C

- Appearance : White to light yellow crystalline powder

The biological activity of this compound can be attributed to its structural features:

- The amino group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

- The cyclohexene ring provides a hydrophobic surface that may facilitate membrane penetration and interaction with lipid bilayers, influencing cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of gram-positive bacteria, although detailed quantitative data is still required.

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. Its ability to interact with active sites of enzymes could lead to potential applications in treating metabolic disorders or cancers where specific enzyme activities are dysregulated.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines. For instance, studies have shown IC50 values in the micromolar range for specific tumor cells, indicating potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various cyclohexene derivatives. This compound was included in the screening, showing moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In an investigation into enzyme inhibitors, this compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound exhibited competitive inhibition with a Ki value of approximately 150 nM, indicating strong potential for further development as an antitumor agent .

Case Study 3: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7 cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 50 µM .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-aminocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZVWABPSHNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310322 | |

| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-00-3 | |

| Record name | 1128-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.